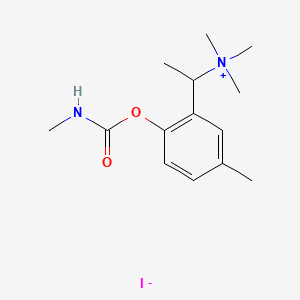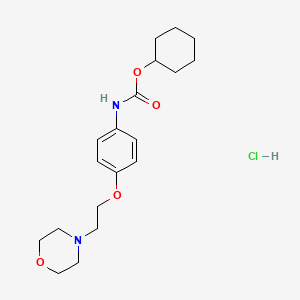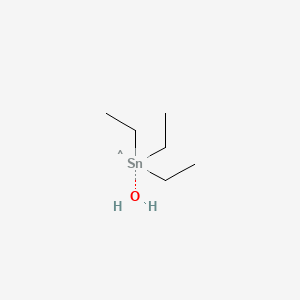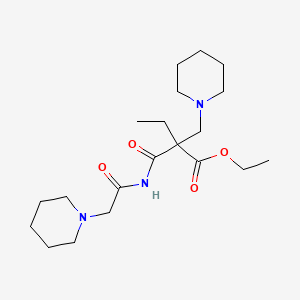
2-Ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)malonamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE: is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer activities.
Uniqueness: ETHYL2-[(2-PIPERIDIN-1-YLACETYL)CARBAMOYL]-2-(PIPERIDIN-1-YLMETHYL)BUTANOATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propriétés
Numéro CAS |
94763-82-3 |
|---|---|
Formule moléculaire |
C20H35N3O4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
ethyl 2-[(2-piperidin-1-ylacetyl)carbamoyl]-2-(piperidin-1-ylmethyl)butanoate |
InChI |
InChI=1S/C20H35N3O4/c1-3-20(19(26)27-4-2,16-23-13-9-6-10-14-23)18(25)21-17(24)15-22-11-7-5-8-12-22/h3-16H2,1-2H3,(H,21,24,25) |
Clé InChI |
WROJVIAJQFEBOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCCCC1)(C(=O)NC(=O)CN2CCCCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
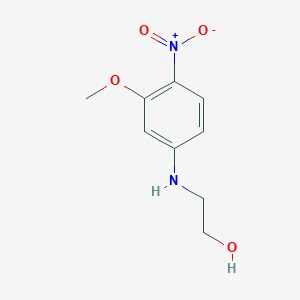
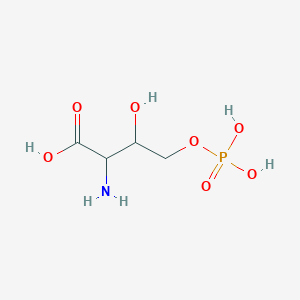
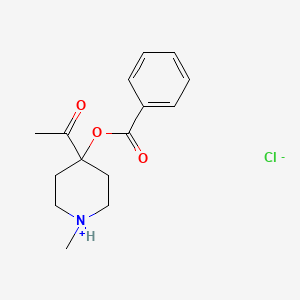

![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)

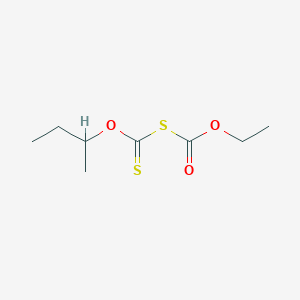
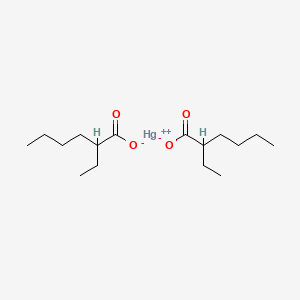
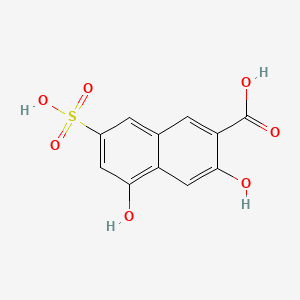
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
